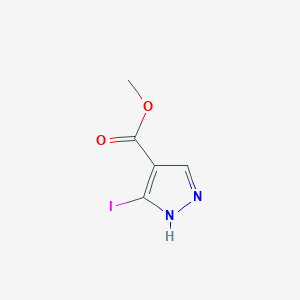

Methyl 3-iodo-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 5-iodo-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O2/c1-10-5(9)3-2-7-8-4(3)6/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAQLNZCSEWCVLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NN=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30736249 | |

| Record name | Methyl 5-iodo-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268684-41-8 | |

| Record name | Methyl 5-iodo-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-iodo-1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-iodo-1H-pyrazole-4-carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-iodo-1H-pyrazole-4-carboxylate is a heterocyclic building block of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. Its structure, featuring a pyrazole core functionalized with a reactive iodine atom and a methyl ester group, makes it a highly versatile intermediate for the synthesis of complex molecular architectures. The pyrazole scaffold itself is recognized as a "privileged pharmacophore," appearing in numerous biologically active compounds and approved drugs.[1][2] The presence of the iodo group at the C3 position provides a strategic handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions. This guide offers a comprehensive overview of its chemical properties, synthetic routes, reactivity, and key applications, providing researchers with the foundational knowledge to effectively utilize this valuable compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in synthesis.

Physical and Chemical Properties

The key physicochemical properties of Methyl 3-iodo-1H-pyrazole-4-carboxylate are summarized below. These values are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Source(s) |

| CAS Number | 1268684-41-8 | [3] |

| Molecular Formula | C₅H₅IN₂O₂ | [3] |

| Molecular Weight | 252.01 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Boiling Point | 338.5 ± 22.0 °C (Predicted) | [4] |

| Density | 2.083 ± 0.06 g/cm³ (Predicted) | [4] |

| Storage | 2-8°C, protect from light, keep in dark place under inert atmosphere | [3][4] |

Spectroscopic Data (Predicted)

While experimental spectra for this specific molecule are not widely published, a predicted spectroscopic profile can be derived from its structure and data from analogous compounds.[5][6]

-

¹H NMR (in DMSO-d₆) : The proton NMR spectrum is expected to show three main signals. A broad singlet between δ 11.0-13.0 ppm corresponding to the N-H proton of the pyrazole ring; its chemical shift can be highly variable depending on solvent and concentration.[5] A singlet between δ 7.5-8.5 ppm for the C5-H proton on the pyrazole ring. A sharp singlet around δ 3.7 ppm for the three protons of the methyl ester (-OCH₃) group.[5]

-

¹³C NMR : The carbon NMR spectrum will display signals for the five carbon atoms in the molecule, including the carbonyl carbon of the ester, the two distinct sp² carbons of the pyrazole ring, the carbon bearing the iodine, and the methyl carbon of the ester.

-

Mass Spectrometry (MS) : The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of 252.01.

-

Infrared (IR) Spectroscopy : Key vibrational frequencies are expected for the N-H stretch (around 3200-3400 cm⁻¹), the C=O stretch of the ester (around 1700-1730 cm⁻¹), and C-N/C=C stretching in the pyrazole ring region.

Synthesis of Methyl 3-iodo-1H-pyrazole-4-carboxylate

The synthesis of substituted iodopyrazoles often involves the protection of the pyrazole nitrogen, followed by iodination and subsequent deprotection or direct use in further reactions. A general and efficient pathway can be adapted from established protocols for similar pyrazole derivatives.[7]

General Synthetic Workflow

A plausible synthetic route starts from a commercially available pyrazole ester, proceeds through N-H protection, iodination, and final deprotection if required. The protection step is crucial as it prevents side reactions and directs the regioselectivity of the iodination.

Caption: General workflow for the synthesis of Methyl 3-iodo-1H-pyrazole-4-carboxylate.

Detailed Experimental Protocol (Exemplary)

This protocol is based on methodologies reported for the synthesis of related N-protected 3-iodopyrazoles.[7][8]

Step 1: N-Boc Protection

-

Dissolve Methyl 1H-pyrazole-4-carboxylate in a suitable anhydrous solvent (e.g., Dichloromethane or THF).

-

Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, concentrate the mixture under reduced pressure and purify the residue by column chromatography to yield the N-Boc protected intermediate.

Step 2: Regioselective Iodination

-

Dissolve the N-Boc protected intermediate in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (Argon or Nitrogen).

-

Slowly add n-Butyllithium (n-BuLi) (1.1 eq.) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

-

Add a solution of Iodine (I₂) (1.2 eq.) in THF dropwise. Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., Ethyl Acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under vacuum. Purify by column chromatography.

Step 3: Deprotection (if necessary)

-

Dissolve the N-Boc protected 3-iodo intermediate in Dichloromethane.

-

Add an excess of Trifluoroacetic acid (TFA) and stir at room temperature for 1-3 hours.

-

Remove the solvent and excess acid under reduced pressure to yield the final product, which can be further purified by recrystallization.

Reactivity and Key Synthetic Applications

The synthetic utility of Methyl 3-iodo-1H-pyrazole-4-carboxylate stems from the high reactivity of the C-I bond, which readily participates in palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecules with high efficiency and selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds by reacting an organohalide with an organoboron compound.[9][10][11] For Methyl 3-iodo-1H-pyrazole-4-carboxylate, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents at the 3-position.[9][12]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1268684-41-8|Methyl 3-iodo-1H-pyrazole-4-carboxylate|BLD Pharm [bldpharm.com]

- 4. 136944-79-1 CAS MSDS (1H-Pyrazole-3-carboxylic acid, 4-iodo-, methyl ester) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. researchgate.net [researchgate.net]

- 9. html.rhhz.net [html.rhhz.net]

- 10. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. ccspublishing.org.cn [ccspublishing.org.cn]

An In-depth Technical Guide to Methyl 3-iodo-1H-pyrazole-4-carboxylate

CAS Number: 1268684-41-8

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-iodo-1H-pyrazole-4-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. Its strategic placement of an iodo group on the pyrazole ring renders it an excellent substrate for a variety of cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures. The pyrazole scaffold itself is a well-established pharmacophore, present in numerous approved drugs and biologically active compounds. This guide provides a comprehensive overview of the properties, synthesis, reactivity, and potential applications of Methyl 3-iodo-1H-pyrazole-4-carboxylate, offering a technical resource for researchers leveraging this compound in their scientific endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of Methyl 3-iodo-1H-pyrazole-4-carboxylate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1268684-41-8 | [1] |

| Molecular Formula | C₅H₅IN₂O₂ | [1] |

| Molecular Weight | 252.01 g/mol | [1] |

| Appearance | Likely a solid | Inferred from related compounds |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [1] |

Synthesis and Characterization

While a specific, detailed synthesis protocol for Methyl 3-iodo-1H-pyrazole-4-carboxylate is not extensively reported in publicly available literature, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of substituted pyrazoles.

Proposed Synthetic Pathway

A logical approach to the synthesis of Methyl 3-iodo-1H-pyrazole-4-carboxylate involves a two-step process: the formation of the pyrazole ring followed by iodination.

Caption: Proposed synthetic pathway for Methyl 3-iodo-1H-pyrazole-4-carboxylate.

Experimental Protocol: Synthesis

Step 1: Synthesis of Methyl 1H-pyrazole-4-carboxylate (Precursor)

The pyrazole ring can be constructed via the Knorr pyrazole synthesis or related methods, which typically involve the condensation of a 1,3-dicarbonyl compound with a hydrazine.

-

Reaction Setup: To a solution of a suitable β-ketoester (e.g., dimethyl 2-formyl-3-oxosuccinate) in a protic solvent such as ethanol, add hydrazine hydrate dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to drive the cyclization and dehydration.

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield Methyl 1H-pyrazole-4-carboxylate.

Step 2: Iodination of Methyl 1H-pyrazole-4-carboxylate

Electrophilic iodination of the pyrazole ring at the C3 position yields the final product.

-

Reaction Setup: Dissolve Methyl 1H-pyrazole-4-carboxylate in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Iodinating Agent: Add an iodinating agent, such as N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent, portion-wise to the solution.

-

Reaction Conditions: The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is quenched with a reducing agent solution (e.g., sodium thiosulfate) and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product, Methyl 3-iodo-1H-pyrazole-4-carboxylate, is purified by column chromatography.

Characterization

The structural confirmation of the synthesized Methyl 3-iodo-1H-pyrazole-4-carboxylate would be achieved through a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet for the C5-H proton of the pyrazole ring, a singlet for the methyl ester protons (-OCH₃), and a broad singlet for the N-H proton. The chemical shifts will be influenced by the electron-withdrawing effects of the iodo and carboxylate groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Characteristic signals for the pyrazole ring carbons, the ester carbonyl carbon, and the methyl carbon are expected. The carbon atom attached to the iodine (C3) will show a characteristic shift.

-

Mass Spectrometry (MS): The mass spectrum should display the molecular ion peak corresponding to the calculated molecular weight of 252.01 g/mol . The isotopic pattern of iodine would also be observable.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching, C=O stretching of the ester, and C-I stretching.

Reactivity and Synthetic Utility

The primary utility of Methyl 3-iodo-1H-pyrazole-4-carboxylate lies in its role as a versatile synthetic intermediate. The carbon-iodine bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions.

Caption: Key cross-coupling reactions involving Methyl 3-iodo-1H-pyrazole-4-carboxylate.

Experimental Protocol: Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

-

Reaction Setup: In a reaction vessel, combine Methyl 3-iodo-1H-pyrazole-4-carboxylate, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a suitable base (e.g., triethylamine or diisopropylamine) in an appropriate solvent (e.g., THF or DMF).

-

Addition of Alkyne: Add the terminal alkyne to the reaction mixture.

-

Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) and may require heating. The progress of the reaction is monitored by TLC or GC-MS.

-

Work-up and Purification: After completion, the reaction mixture is filtered to remove the catalyst, and the solvent is evaporated. The residue is then purified by column chromatography to isolate the desired 3-alkynyl-1H-pyrazole-4-carboxylate derivative.

The resulting functionalized pyrazoles can serve as precursors for a wide array of more complex molecules with potential biological activities.

Applications in Drug Discovery and Agrochemicals

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemical science, with derivatives exhibiting a broad spectrum of biological activities.[2] Methyl 3-iodo-1H-pyrazole-4-carboxylate serves as a key starting material for the synthesis of compounds targeting various biological pathways.

Potential as Kinase Inhibitors

Many pyrazole-containing compounds have been developed as potent kinase inhibitors for the treatment of cancer and inflammatory diseases. The ability to introduce diverse substituents at the 3-position of the pyrazole ring via cross-coupling reactions allows for the exploration of structure-activity relationships (SAR) and the optimization of binding to the kinase active site.

Caption: Workflow for the development of pyrazole-based kinase inhibitors.

Agrochemical Applications

Pyrazole carboxamides are a well-known class of fungicides that act by inhibiting the succinate dehydrogenase enzyme in the mitochondrial respiratory chain. Methyl 3-iodo-1H-pyrazole-4-carboxylate can be a precursor for the synthesis of novel pyrazole carboxamide derivatives with potential fungicidal or insecticidal properties. The modular nature of its synthesis allows for the introduction of various amine fragments to explore and optimize agrochemical activity.

Safety and Handling

As a research chemical, Methyl 3-iodo-1H-pyrazole-4-carboxylate should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to maintain its stability.[1]

Conclusion

Methyl 3-iodo-1H-pyrazole-4-carboxylate is a valuable and versatile building block for the synthesis of a wide range of functionalized pyrazole derivatives. Its strategic iodination provides a reactive handle for various cross-coupling reactions, making it an important tool in the fields of drug discovery and agrochemical research. The established biological significance of the pyrazole scaffold, combined with the synthetic accessibility of diverse analogs from this intermediate, ensures its continued relevance in the development of novel therapeutic agents and crop protection solutions. This guide has provided a comprehensive technical overview to support researchers in effectively utilizing this compound in their scientific pursuits.

References

-

Journal of Organic and Pharmaceutical Chemistry. (2018). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved February 6, 2026, from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of Methyl 3-iodo-1H-pyrazole-4-carboxylate

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 3-iodo-1H-pyrazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. Given the limited availability of public experimental spectra for this specific compound, this guide presents a detailed interpretation based on established spectroscopic principles and data from its close structural analog, Ethyl 3-iodo-1H-pyrazole-4-carboxylate. This approach provides researchers, scientists, and drug development professionals with a robust framework for the identification, characterization, and utilization of this important synthetic intermediate.

Introduction

Methyl 3-iodo-1H-pyrazole-4-carboxylate is a member of the pyrazole class of heterocyclic compounds, which are renowned for their diverse pharmacological activities. The presence of the pyrazole nucleus is a common feature in numerous approved drugs, exhibiting a wide range of biological effects including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The iodo-substituent at the 3-position and the methyl carboxylate at the 4-position of the pyrazole ring make this molecule a versatile precursor for further chemical modifications, such as cross-coupling reactions, to generate complex molecular architectures for drug discovery programs. A thorough understanding of its spectroscopic properties is therefore paramount for its unambiguous identification and for ensuring the purity of synthesized materials.

Molecular Structure and Spectroscopic Overview

The structural features of Methyl 3-iodo-1H-pyrazole-4-carboxylate dictate its characteristic spectroscopic signatures. The pyrazole ring is an aromatic system with two adjacent nitrogen atoms, one of which bears a proton. The electron-withdrawing nature of the iodine atom and the methyl carboxylate group significantly influences the electronic environment of the pyrazole ring, which is reflected in its NMR spectra.

Caption: Molecular Structure of Methyl 3-iodo-1H-pyrazole-4-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of Methyl 3-iodo-1H-pyrazole-4-carboxylate, based on the experimental data for its ethyl ester analog, Ethyl 3-iodo-1H-pyrazole-4-carboxylate.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the N-H proton of the pyrazole ring, the C-H proton of the pyrazole ring, and the methyl protons of the ester group.

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~13.5 - 14.5 | Broad Singlet | 1H | N-H (pyrazole ring) |

| 2 | ~8.2 - 8.4 | Singlet | 1H | C5-H (pyrazole ring) |

| 3 | ~3.8 - 3.9 | Singlet | 3H | -OCH₃ |

Interpretation and Rationale:

-

N-H Proton: The proton attached to the nitrogen of the pyrazole ring is expected to be significantly deshielded due to its acidic nature and involvement in intermolecular hydrogen bonding. This results in a broad signal in the downfield region of the spectrum. Its chemical shift can be sensitive to solvent and concentration.

-

C5-H Proton: This is the sole proton directly attached to the pyrazole ring. Its chemical shift is influenced by the electron-withdrawing effects of the adjacent nitrogen atom and the ester group at the 4-position, as well as the iodo-substituent at the 3-position. This leads to a downfield singlet.

-

-OCH₃ Protons: The three protons of the methyl ester group are chemically equivalent and will appear as a sharp singlet. Its chemical shift is characteristic of methyl esters.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to show five signals, corresponding to the three carbon atoms of the pyrazole ring, the carbonyl carbon of the ester, and the methyl carbon of the ester.

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |

| 1 | ~162 - 164 | C=O (ester) |

| 2 | ~140 - 142 | C5 (pyrazole ring) |

| 3 | ~110 - 112 | C4 (pyrazole ring) |

| 4 | ~95 - 98 | C3 (pyrazole ring) |

| 5 | ~51 - 53 | -OCH₃ |

Interpretation and Rationale:

-

Carbonyl Carbon: The carbonyl carbon of the methyl ester is expected to resonate at a characteristic downfield position.

-

Pyrazole Ring Carbons: The chemical shifts of the pyrazole ring carbons are influenced by the substituents. The C3 carbon bearing the iodine atom is expected to be shifted significantly upfield due to the "heavy atom effect" of iodine. The C5 carbon, adjacent to the N-H group, will be downfield, while the C4 carbon, attached to the ester group, will be at an intermediate chemical shift.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Methyl 3-iodo-1H-pyrazole-4-carboxylate (Molecular Formula: C₅H₅IN₂O₂; Molecular Weight: 252.01 g/mol ), the following is expected:

| m/z | Interpretation |

| 252 | [M]⁺˙ (Molecular ion) |

| 221 | [M - OCH₃]⁺ |

| 193 | [M - COOCH₃]⁺ |

| 125 | [M - I]⁺ |

Interpretation and Rationale:

The mass spectrum should show a prominent molecular ion peak at m/z 252. Common fragmentation pathways would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 221, and the loss of the entire methoxycarbonyl group (-COOCH₃) to yield a fragment at m/z 193. The loss of the iodine atom would result in a fragment at m/z 125.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule.

| Frequency (cm⁻¹) | Vibration | Functional Group |

| ~3100 - 3300 | N-H stretch | Pyrazole N-H |

| ~1700 - 1730 | C=O stretch | Ester carbonyl |

| ~1500 - 1600 | C=N, C=C stretch | Pyrazole ring |

| ~1200 - 1300 | C-O stretch | Ester |

Interpretation and Rationale:

The IR spectrum will be characterized by a broad absorption in the N-H stretching region, indicative of the hydrogen-bonded N-H group of the pyrazole. A strong, sharp absorption corresponding to the C=O stretch of the methyl ester will be a key diagnostic peak. Absorptions for the C=N and C=C stretching of the pyrazole ring and the C-O stretching of the ester group will also be present.

Experimental Protocols

The following section provides a detailed, field-proven methodology for the synthesis of Methyl 3-iodo-1H-pyrazole-4-carboxylate, followed by a general protocol for acquiring the spectroscopic data.

Synthesis of Methyl 3-iodo-1H-pyrazole-4-carboxylate

This synthesis proceeds via a two-step process starting from the commercially available Methyl 3-amino-1H-pyrazole-4-carboxylate. The first step is a diazotization of the amino group, followed by a Sandmeyer-type iodination.

Caption: Synthetic workflow for Methyl 3-iodo-1H-pyrazole-4-carboxylate.

Step 1: Diazotization of Methyl 3-amino-1H-pyrazole-4-carboxylate

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, suspend Methyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water and add it dropwise to the cooled suspension via the dropping funnel, ensuring the temperature does not exceed 5 °C.

-

Stir the resulting solution at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Iodination

-

In a separate beaker, dissolve potassium iodide (1.5 eq) in a minimal amount of water.

-

Slowly add the freshly prepared cold diazonium salt solution to the potassium iodide solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Nitrogen gas evolution should be observed.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

-

Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford Methyl 3-iodo-1H-pyrazole-4-carboxylate as a solid.

Acquisition of Spectroscopic Data

NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak.

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron impact (EI).

-

Acquire the mass spectrum over an appropriate m/z range.

IR Spectroscopy:

-

Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for Methyl 3-iodo-1H-pyrazole-4-carboxylate. By leveraging data from a close structural analog and applying fundamental spectroscopic principles, a detailed interpretation of the ¹H NMR, ¹³C NMR, mass spectrometry, and IR data has been presented. The inclusion of a robust synthetic protocol further enhances the utility of this guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. The information contained herein serves as a valuable resource for the unambiguous characterization and effective utilization of this important heterocyclic building block.

References

- Valkovich, P., et al. (2022). Synthesis and Spectroscopic Characterization of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 59(3), 456-465.

- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.

- Sundberg, R. J. (2007). The Chemistry of Heterocycles. Academic Press.

Applications of pyrazole derivatives in medicinal chemistry

The Pyrazole Pharmacophore: Structural Mastery in Modern Drug Design

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in medicinal chemistry, distinguished by its presence in over 40 FDA-approved therapeutics.[1] Its utility transcends simple bioisosterism; the pyrazole moiety offers a tunable physicochemical profile that allows for precise manipulation of lipophilicity, hydrogen bonding capability, and metabolic stability. This technical guide dissects the structural causality behind pyrazole’s success, focusing on its dominant role in kinase inhibition and anti-inflammatory pathways, while providing rigorous protocols for its regioselective synthesis and biological validation.

The Structural Argument: Physicochemical Causality

The medicinal value of pyrazole is rooted in its electronic versatility. Unlike pyrrole or pyridine, pyrazole possesses two adjacent nitrogen atoms with distinct roles:

-

N1 (Pyrrole-like): A hydrogen bond donor (in N-unsubstituted forms) or a site for steric bulk introduction (N-substituted).

-

N2 (Pyridine-like): A potent hydrogen bond acceptor with a lone pair available for coordination.

Tautomerism and Binding Dynamics

In N-unsubstituted pyrazoles, annular tautomerism (1H ⇌ 2H) allows the molecule to adapt to the electrostatic environment of a binding pocket.

-

Significance: This adaptability is critical in fragment-based drug design, where the ligand must minimize the energetic penalty of desolvation upon entering the active site.

-

pKa Modulation: The pKa of the pyrazole cation (~2.5) ensures it remains neutral at physiological pH, facilitating membrane permeability, unlike the more basic imidazole (pKa ~7.0).

Strategic Application: The Kinase Hinge-Binder Paradigm

The most prolific application of pyrazoles is in the design of ATP-competitive kinase inhibitors. The scaffold mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase "hinge" region.[2]

Mechanism of Action: The Donor-Acceptor Motif

In drugs like Crizotinib (ALK/ROS1 inhibitor) and Ruxolitinib (JAK1/2 inhibitor), the pyrazole ring serves as the anchor.

-

Interaction: The N2 nitrogen accepts a hydrogen bond from the backbone amide NH of a hinge residue (e.g., Leu, Glu), while the C3/C4 substituents position the rest of the molecule into the hydrophobic back-pocket or the solvent-front region.

-

Case Study (Ruxolitinib): The pyrazole moiety is fused to a pyrimidine ring.[3] However, the logic remains: the nitrogen atoms orient the scaffold to satisfy the valency of the ATP-binding site, displacing water molecules and locking the kinase in an inactive conformation.

Visualization: Kinase Binding Topology

Figure 1: Schematic representation of the pyrazole scaffold acting as a hinge binder in the ATP-binding pocket of protein kinases.[2] Green dashed lines represent critical hydrogen bonding interactions.

Synthetic Mastery: Solving the Regioselectivity Challenge

A major bottleneck in pyrazole chemistry is the regioselective synthesis of N-substituted derivatives. The classical Knorr Pyrazole Synthesis (condensation of hydrazine with 1,3-diketones) often yields a mixture of 1,3- and 1,5-isomers, which are difficult to separate and possess vastly different biological activities.

The Solution: Regiocontrolled Cyclocondensation

To ensure structural integrity, modern protocols utilize enaminones or 1,3-dielectrophiles with predefined steric/electronic bias.

Protocol: Regioselective Synthesis of 1-Aryl-3,5-substituted Pyrazoles

Objective: Synthesis of a 1,3,5-trisubstituted pyrazole core with >95% regioselectivity.

Materials:

-

Aryl hydrazine hydrochloride (1.0 equiv)

-

1,3-Diketone (unsymmetrical) or Enaminone (1.0 equiv)

-

Ethanol (solvent)

-

Catalytic HCl or Acetic Acid

Step-by-Step Methodology:

-

Pre-Activation: Dissolve the unsymmetrical 1,3-diketone in ethanol (0.5 M concentration). If using a regio-sensitive substrate, convert the ketone to an enaminone using N,N-dimethylformamide dimethyl acetal (DMF-DMA) under reflux for 2 hours. This locks the electrophilic center.

-

Cyclization: Cool the enaminone solution to room temperature. Add the aryl hydrazine hydrochloride portion-wise.

-

Reflux: Heat the mixture to reflux (78°C) for 3–6 hours. Monitor by TLC (eluent: Hexane/EtOAc 4:1).

-

Workup: Cool to 0°C. The specific regioisomer often precipitates due to higher symmetry/packing. Filter the solid.[4]

-

Purification: Recrystallize from ethanol. If the isomer mixture persists, perform column chromatography.

-

Self-Validation Check: Verify regiochemistry using NOESY NMR. A correlation between the N-aryl protons and the C5-substituent confirms the 1,5-isomer; lack of correlation suggests the 1,3-isomer.

-

Biological Validation: In Vitro Kinase Assay

To validate the bioactivity of the synthesized pyrazole derivative, a self-validating biochemical assay is required. We utilize a FRET-based Kinase Assay (e.g., LanthaScreen or Z'-LYTE) which is robust against false positives caused by compound fluorescence.

Protocol: FRET-Based Kinase Inhibition Assay

Reagents:

-

Recombinant Kinase (e.g., JAK2, ALK)

-

FRET Peptide Substrate (Coumarin/Fluorescein labeled)

-

ATP (at K_m concentration)

-

Development Reagent (Protease)

Workflow:

-

Preparation: Prepare a 3-fold serial dilution of the pyrazole compound in DMSO (10 concentrations).

-

Reaction Assembly: In a 384-well plate, add:

-

2.5 µL of 4X Test Compound.

-

5 µL of 2X Kinase/Peptide Mixture.

-

2.5 µL of 4X ATP Solution.

-

-

Incubation: Incubate at room temperature for 1 hour (Kinase Reaction).

-

Development: Add 5 µL of Development Reagent (site-specific protease). This protease cleaves non-phosphorylated peptides only. Phosphorylation by the kinase inhibits cleavage.

-

Readout: Measure Fluorescence Emission Ratio (Coumarin/Fluorescein) after 1 hour.

-

Logic: High phosphorylation (active kinase) = Intact FRET peptide = High FRET signal. Inhibition = Cleaved peptide = Low FRET.

-

-

Data Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC50 using a non-linear regression model (Sigmoidal Dose-Response).

Table 1: Key FDA-Approved Pyrazole Drugs & Targets

| Drug Name | Target | Indication | Pyrazole Role |

| Celecoxib | COX-2 | Inflammation/Pain | Selectivity for COX-2 side pocket |

| Ruxolitinib | JAK1/2 | Myelofibrosis | ATP-mimetic hinge binder |

| Crizotinib | ALK/ROS1 | NSCLC (Lung Cancer) | Scaffolding for key H-bonds |

| Avapritinib | KIT/PDGFRA | GIST | Conformational control of loop |

| Vericiguat | sGC | Heart Failure | Stimulation of cyclase |

Future Outlook: Beyond Inhibition

The pyrazole scaffold is evolving beyond simple occupancy-driven inhibition.[9]

-

PROTACs: Pyrazole-based kinase inhibitors are being used as "warheads" in Proteolysis Targeting Chimeras to degrade oncogenic proteins rather than merely inhibiting them.

-

Covalent Inhibitors: Introduction of acrylamide groups onto the pyrazole core (e.g., Ibrutinib analogs) allows for irreversible binding to cysteine residues, overcoming resistance mutations.

References

-

Khan, A. (2024).[5][10] Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry. Link

-

Ebenezer, O., et al. (2022).[4] Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. International Journal of Molecular Sciences. Link

-

Fassihi, A., et al. (2023).[8] The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Link

-

Zhang, S., et al. (2023).[3] Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances. Link

-

NCI/NIH. (2024). Structure-activity relationship of pyrazole derivatives as anticancer agents. PubMed.[3] Link

Sources

- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. rroij.com [rroij.com]

The Pyrazole Scaffold: A Cornerstone in Modern Therapeutic Agent Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and ability to modulate a wide array of biological targets have led to the development of numerous blockbuster drugs. This guide provides a comprehensive technical overview for researchers engaged in the discovery of novel pyrazole-based therapeutic agents. We will delve into the strategic considerations behind synthetic methodologies, the rationale for robust biological evaluation cascades, and the nuanced interpretation of structure-activity relationships (SAR). This document is designed not as a rigid set of instructions, but as a foundational guide to empower researchers to make informed, causality-driven decisions in their drug discovery endeavors.

The Significance of the Pyrazole Moiety in Medicinal Chemistry

The pyrazole core is a versatile building block in drug design due to its unique physicochemical properties.[1][2][3][4][5] It can act as a bioisostere for other aromatic rings, enhancing properties like lipophilicity and solubility.[6] The two nitrogen atoms can participate in hydrogen bonding, a critical interaction for binding to biological targets. Furthermore, the pyrazole ring is metabolically stable, a desirable characteristic for drug candidates.[7] The positions on the pyrazole ring (N1, C3, C4, and C5) offer multiple points for substitution, allowing for fine-tuning of the molecule's steric, electronic, and pharmacokinetic properties to achieve desired biological activity and selectivity.[3][8]

A wide range of drugs across various therapeutic areas incorporate the pyrazole scaffold, demonstrating its broad applicability.[1][2][3][4] Notable examples include the anti-inflammatory drug celecoxib, the anti-cancer agent ruxolitinib, and the erectile dysfunction medication sildenafil.[7] The continued approval of new pyrazole-containing drugs underscores the enduring importance of this heterocycle in modern drug discovery.[7]

Strategic Synthesis of Pyrazole-Based Compound Libraries

The successful discovery of novel therapeutic agents hinges on the efficient and strategic synthesis of diverse chemical libraries. The choice of synthetic route for pyrazole derivatives is dictated by the desired substitution pattern and the availability of starting materials.

Classical and Modern Synthetic Approaches

The most prevalent method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[3] This approach offers a straightforward route to a wide variety of substituted pyrazoles.

More recent advancements have focused on multicomponent reactions (MCRs), which offer significant advantages in terms of efficiency and atom economy.[9] For instance, a one-pot, three-component reaction of aldehydes, ketones, and hydrazines can yield highly substituted pyrazoles.[9] Other modern techniques include 1,3-dipolar cycloaddition reactions and transition-metal-catalyzed cross-coupling reactions, which provide access to complex pyrazole derivatives that are not readily accessible through classical methods.[2][3]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a pyrazole library, starting from common building blocks.

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 9. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Topic: The Agrochemical Potential of Substituted Pyrazole Carboxylates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole ring is a privileged scaffold in modern agrochemical discovery, forming the core of numerous highly effective fungicides, herbicides, and insecticides.[1][2] This guide provides a comprehensive technical overview of substituted pyrazole carboxylates and their carboxamide analogs, a chemical class that has yielded some of the most significant advancements in crop protection.[3] We will dissect the synthetic strategies employed to create these molecules, explore their diverse mechanisms of action at a molecular level, and analyze the critical structure-activity relationships (SAR) that govern their efficacy. This document is designed for researchers and scientists in the agrochemical field, offering field-proven insights, detailed experimental protocols, and a robust framework for the rational design of next-generation crop protection agents.

The Pyrazole Core: A Cornerstone of Modern Agrochemicals

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structure that provides a unique combination of stability and tunable reactivity.[1] This versatility allows for substitution at four different positions, making the pyrazole core an ideal building block for creating diverse chemical libraries with a wide range of biological activities.[4][5] In agriculture, pyrazole derivatives have been successfully commercialized to control a broad spectrum of pests and diseases, demonstrating their value in addressing global food security challenges.[3][6][7] The incorporation of a carboxylate or, more commonly, a carboxamide functional group, particularly at the 4-position, has been a pivotal strategy, leading to compounds with exceptional potency and specific modes of action.[7]

Synthetic Strategies for Pyrazole Carboxylate Scaffolds

The construction of the substituted pyrazole carboxylate core is a critical first step in the discovery pipeline. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern.

Causality in Synthetic Route Selection

The most prevalent and robust method for forming the pyrazole ring is the cyclocondensation reaction between a 1,3-difunctional system (like a 1,3-diketone) and a hydrazine derivative.[5] This approach offers excellent control over the substitution pattern on the pyrazole ring. The subsequent incorporation of the carboxyl group can be a more challenging step. A common strategy involves a Vilsmeier-Haack reaction followed by a high-oxidation process, although this can be a complicated stage of the synthesis.[8] Amide bond formation is then typically achieved through a straightforward substitution reaction, often by converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired amine.[8][9]

Experimental Protocol: General Synthesis of a Pyrazole-4-Carboxamide

This protocol provides a self-validating, generalized workflow for synthesizing a substituted pyrazole-4-carboxamide, a common scaffold in fungicides.

Step 1: Synthesis of Pyrazole-4-carboxylic Acid

-

Reaction Setup: To a solution of a substituted 1,3-diketone in a suitable solvent (e.g., ethanol), add an equimolar amount of a substituted hydrazine hydrate.

-

Cyclization: Reflux the mixture for 2-4 hours until thin-layer chromatography (TLC) indicates the consumption of starting materials.

-

Intermediate Isolation: Cool the reaction mixture and concentrate under reduced pressure. The resulting crude pyrazole can be purified by recrystallization or column chromatography.

-

Carboxylation: The incorporation of the carboxyl group at the C4 position is often achieved via oxidation of a C4-formyl or C4-methyl group, which can be introduced through various methods, including the Vilsmeier-Haack reaction.[8] A typical oxidation might involve using potassium permanganate (KMnO₄) in an aqueous solution.[8]

-

Workup: After the reaction is complete, the mixture is acidified, and the precipitated pyrazole-4-carboxylic acid is collected by filtration, washed, and dried.

Step 2: Amide Formation

-

Acid Chloride Formation: Suspend the synthesized pyrazole-4-carboxylic acid in an inert solvent (e.g., dichloromethane) with a catalytic amount of dimethylformamide (DMF). Add thionyl chloride (SOCl₂) dropwise at 0°C.[8][9]

-

Reaction: Allow the mixture to warm to room temperature and then reflux for 1-2 hours until the evolution of gas ceases.

-

Amidation: Cool the reaction mixture to 0°C. In a separate flask, dissolve the desired amine and a base (e.g., triethylamine or pyridine) in an inert solvent. Add the freshly prepared pyrazole-4-carbonyl chloride solution dropwise to the amine solution.

-

Final Product Isolation: Stir the reaction at room temperature overnight. Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The final pyrazole-4-carboxamide product can be purified by column chromatography or recrystallization.

Fungicidal Potential: Targeting Fungal Respiration

Pyrazole carboxamides represent one of the most important classes of modern fungicides, primarily due to their potent and specific mechanism of action.[3][10]

Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)

The primary target for pyrazole carboxamide fungicides is the enzyme succinate dehydrogenase (SDH), also known as Complex II, a critical component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[3][11] By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, these fungicides physically block the transfer of electrons from succinate to ubiquinone.[11] This disruption has catastrophic consequences for the fungal cell:

-

Inhibition of ATP Synthesis: The blockage of the electron transport chain halts the production of ATP, the cell's main energy source.[11]

-

Metabolic Disruption: The inhibition of the TCA cycle disrupts key metabolic pathways necessary for fungal growth.[11]

-

Oxidative Stress: Impaired electron flow can lead to the formation of damaging reactive oxygen species (ROS).[11]

This targeted inhibition ultimately leads to the cessation of fungal growth and cell death.[12]

Caption: Mechanism of Succinate Dehydrogenase Inhibitors (SDHIs).

Structure-Activity Relationships (SAR)

The efficacy of pyrazole carboxamide fungicides is highly dependent on the substituents on both the pyrazole ring and the amide moiety.

-

Pyrazole Ring: Substitution at the C3 position of the pyrazole ring is critical. For instance, replacing a methyl group with a trifluoromethyl group can significantly alter antifungal activity, sometimes weakening it, indicating a sensitivity to electronic and steric effects in the enzyme's binding pocket.[9]

-

Amide Moiety: The nature of the amine component is crucial for anchoring the molecule correctly within the Qp binding site of the SDH enzyme. Aromatic or bulky aliphatic groups are often required. Molecular docking studies have shown that these groups form key interactions, such as hydrogen bonds and π-π stacking, with amino acid residues in the target protein.[13][14]

Representative Fungicidal Activity Data

The following table summarizes the in vitro activity of representative pyrazole carboxamide and carboxylate derivatives against various phytopathogenic fungi.

| Compound ID | Target Fungus | EC₅₀ (µg/mL) | Reference |

| 7ai (Isoxazolol pyrazole carboxylate) | Rhizoctonia solani | 0.37 | [9][15] |

| E1 (Pyrazole-4-carboxamide) | Rhizoctonia solani | 1.1 | [13] |

| Boscalid (Commercial Fungicide) | Rhizoctonia solani | 2.2 | [13] |

| 26 (p-trifluoromethylphenyl moiety) | Valsa mali | 1.787 | [7] |

| 26 (p-trifluoromethylphenyl moiety) | Thanatephorus cucumeris | 1.638 | [7] |

| 8j | Alternaria solani | 3.06 | [14] |

Experimental Protocol: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)

This protocol outlines a standard method for assessing the efficacy of a test compound against a phytopathogenic fungus.[8]

-

Preparation: Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions and sterilize by autoclaving.

-

Compound Dilution: Dissolve the test compound in a minimal amount of a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial dilutions to achieve the desired final test concentrations.

-

Plate Preparation: While the sterilized PDA is still molten (approx. 45-50°C), add the appropriate volume of the test compound solution to achieve the final concentration. Pour the mixture into sterile Petri dishes and allow them to solidify. A solvent-only control must be included.

-

Inoculation: Using a sterile cork borer, cut a mycelial disc (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus.

-

Incubation: Place the mycelial disc, mycelium-side down, in the center of the prepared PDA plates. Incubate the plates at a suitable temperature (e.g., 27°C) in the dark.[8]

-

Data Collection: Measure the diameter of the fungal colony daily for up to 10 days.[8]

-

Analysis: Calculate the percentage of mycelial growth inhibition for each concentration compared to the solvent control. Use this data to determine the EC₅₀ value (the concentration that inhibits growth by 50%) through probit analysis.

Herbicidal Potential: Diverse Modes of Action

Substituted pyrazoles have also been successfully developed as herbicides, targeting different essential plant processes.[6][16]

Mechanisms of Action

Two prominent mechanisms of action for pyrazole-based herbicides are:

-

HPPD Inhibition: Many pyrazole herbicides, such as pyrasulfotole, function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[6] This enzyme is crucial for the biosynthesis of plastoquinone and tocopherol. Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway. Inhibition of HPPD leads to a depletion of carotenoids, which are vital for protecting chlorophyll from photooxidation. The result is rapid bleaching of new plant tissues, followed by plant death.[6]

-

Synthetic Auxin Mimicry: Certain pyrazole carboxylate derivatives function as synthetic auxins.[6] They mimic the action of the natural plant hormone auxin, causing uncontrolled and disorganized plant growth that ultimately leads to the death of susceptible broadleaf weeds.[6] This mode of action is valuable as resistance to it tends to develop more slowly than to other herbicide classes.[6]

Caption: Mechanism of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitors.

Structure-Activity Relationships (SAR)

For pyrazole-based herbicides, SAR is key to achieving both high potency and crop selectivity.

-

HPPD Inhibitors: The presence of a 4-benzoyl-pyrazole-5-ol pharmacophore is often a key feature.[6] Modifying the 5-hydroxyl group to create prodrugs (e.g., via ester bond formation) can enhance activity by slowing degradation and enabling a slow release of the active compound within the plant.[6] Steric bulk on the pyrazole ring, such as a methyl group at the C3 position, can diminish efficacy, likely due to steric hindrance within the enzyme's active site.[6]

-

Synthetic Auxins: For picolinic acid derivatives, incorporating a pyrazole moiety at the 6-position of the pyridine ring can dramatically enhance bioactivity compared to parent compounds like clopyralid.[6] The presence of electron-withdrawing substituents on associated aromatic rings generally enhances inhibitory activity.[6]

Representative Herbicidal Activity Data

The following table shows the post-emergence herbicidal activity of selected pyrazole derivatives.

| Compound ID | Application Rate (g ai/ha) | Target Weed | Inhibition (%) | Reference |

| 17 | 400 | Chenopodium album | 100 | [6] |

| 17 | 400 | Abutilon theophrasti | 100 | [6] |

| 18b | 300 | Chenopodium album | >95 | [6] |

| 18b | 300 | Amaranthus retroflexus | >95 | [6] |

| 6a | 150 | Echinochloa crus-galli | 75 | [17][18] |

| 6c | 150 | Digitaria sanguinalis | 65 | [17][18] |

Experimental Protocol: Post-Emergence Herbicidal Assay

This protocol describes a standard greenhouse trial to evaluate the post-emergence efficacy of a herbicide.[6]

-

Plant Cultivation: Grow target weed species in pots containing a standard soil mix in a greenhouse under controlled conditions (temperature, light, humidity).

-

Treatment: When the plants reach a specific growth stage (e.g., 2-3 leaf stage), prepare a spray solution of the test compound. This typically involves dissolving the compound in a solvent, adding an emulsifier, and diluting with water to the desired concentration.

-

Application: Spray the plants uniformly with the test solution using a laboratory sprayer calibrated to deliver a specific volume (e.g., 300 L/ha). Include a negative control (spray solution without the test compound) and a positive control (a commercial herbicide).

-

Evaluation: Keep the treated plants in the greenhouse and observe them for herbicidal effects (e.g., chlorosis, necrosis, growth inhibition).

-

Data Analysis: After a set period (e.g., 14-21 days), visually assess the percentage of injury or biomass reduction compared to the negative control plants.

Insecticidal Potential: Neurotoxic Mechanisms

Pyrazole derivatives, including the renowned fipronil, are potent insecticides that primarily act as neurotoxins.[19]

Mechanisms of Action

-

GABA Receptor Antagonism: Phenylpyrazole insecticides like fipronil act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor.[19] GABA is the primary inhibitory neurotransmitter in the insect central nervous system. By binding to the chloride channel within the GABA receptor complex, these insecticides block the influx of chloride ions. This prevents the hyperpolarization of the neuron, leading to uncontrolled neuronal excitation, convulsions, paralysis, and ultimately, the death of the insect.[19]

-

Ryanodine Receptor (RyR) Modulation: A newer class of pyrazole carboxamides, known as diamides (e.g., chlorantraniliprole), targets insect ryanodine receptors.[3] These receptors are ligand-gated calcium channels crucial for muscle contraction. The insecticides lock the RyRs in a partially open state, causing an uncontrolled release of calcium from internal stores, which leads to muscle paralysis, feeding cessation, and death.[3]

Caption: Mechanism of Pyrazole Insecticides Targeting the GABA Receptor.

Structure-Activity Relationships (SAR)

For insecticidal pyrazoles, the SAR can be highly specific to the target pest.

-

GABA Receptor Modulators: The substitution pattern on the N-phenyl ring is critical for activity. The presence of specific halogenated groups, such as a trifluoromethylsulfinyl group on the phenyl ring of fipronil, is essential for high potency.

-

General Trends: In some series, converting a carboxylate ester to a carboxamide can improve insecticidal activity.[20] For N-pyridylpyrazole derivatives, the presence of electron-withdrawing groups on an attached benzene ring was found to be more favorable for activity than electron-donating groups.[20] Trivial changes, such as the presence or absence of a chloro group at the pyrazole C4-position, can lead to significant differences in miticidal and ovicidal activities.[21]

Representative Insecticidal Activity Data

The following table summarizes the lethal concentration (LC₅₀) values for selected pyrazole derivatives against various insect pests.

| Compound ID | Target Pest | LC₅₀ (mg/L) | Reference |

| 7g | Plutella xylostella | 5.32 | [20] |

| 7g | Spodoptera exigua | 6.75 | [20] |

| 7g | Spodoptera frugiperda | 7.64 | [20] |

| Indoxacarb (Commercial Insecticide) | Plutella xylostella | 5.01 | [20] |

| 3f | Termites | 0.001 (µg/mL) | [19] |

| Fipronil (Commercial Insecticide) | Termites | 0.038 (µg/mL) | [19] |

Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)

This protocol is a standard method for evaluating the efficacy of an insecticide against leaf-eating insects like Plutella xylostella (diamondback moth).[20]

-

Solution Preparation: Prepare serial dilutions of the test compound in a suitable solvent/water/surfactant mixture.

-

Leaf Treatment: Select fresh, undamaged leaves (e.g., cabbage for P. xylostella). Dip each leaf into a test solution for approximately 10-30 seconds, ensuring complete coverage.

-

Drying: Allow the treated leaves to air-dry completely on a wire rack.

-

Infestation: Place the dried, treated leaves into a ventilated container (e.g., a Petri dish with a moistened filter paper). Introduce a known number of insect larvae (e.g., 10 third-instar larvae) into each container.

-

Incubation: Maintain the containers under controlled environmental conditions (e.g., 25°C, >60% relative humidity, 16:8 L:D photoperiod).

-

Mortality Assessment: Record the number of dead larvae after a specific time period (e.g., 48 or 72 hours). Larvae that are moribund or unable to move when prodded are considered dead.

-

Data Analysis: Correct the mortality data using Abbott's formula if mortality is observed in the control group. Calculate the LC₅₀ value using probit analysis.

Future Perspectives and Conclusion

The substituted pyrazole carboxylate scaffold remains a highly fertile ground for the discovery of novel agrochemicals. Its proven success across fungicidal, herbicidal, and insecticidal applications demonstrates its remarkable versatility.[3][16] Future research will likely focus on several key areas:

-

Resistance Management: As pests develop resistance to existing products, novel pyrazole derivatives with slightly modified binding interactions or even new modes of action will be crucial.

-

Spectrum of Activity: Fine-tuning the substitution patterns to either broaden the spectrum of controlled pests or, conversely, to create highly selective products for specific applications is an ongoing goal.

-

Environmental Profile: The development of pyrazole agrochemicals with improved environmental and toxicological profiles, such as lower toxicity to non-target organisms and enhanced biodegradability, is a high priority.[3]

References

- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC.

- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl

- Mode of action of pyrazoles and pyridazinones - ResearchGate.

- Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection | Journal of Agricultural and Food Chemistry - ACS Publications.

- The Core of Control: An In-depth Technical Guide to Pyrazole Carboxamide Fungicides - Benchchem. BenchChem.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC - NIH.

- Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides - SciELO. SciELO.

- Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Publications.

- Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC.

- Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management | Journal of Agricultural and Food Chemistry - ACS Publications.

- Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - ACS Publications.

- Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties | Journal of Agricultural and Food Chemistry - ACS Publications.

- Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads - MDPI. MDPI.

- Pyrazole derivatives: Recent advances in discovery and development of pesticides.

- Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture - Royalchem. Royal Chemical.

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. IJPSSR.

- Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Springer.

- Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed.

- Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed.

- Full article: Synthesis and herbicidal activity of new pyrazole ketone deriv

- Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC - NIH.

- Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - MDPI. MDPI.

- Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae | Journal of Agricultural and Food Chemistry - ACS Publications.

- Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - ResearchGate.

- Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed.

- Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens - PMC.

- The structures and herbicidal activities of pyrazole derivatives at a... - ResearchGate.

- Safety d

Sources

- 1. royal-chem.com [royal-chem.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

Introduction: The Convergence of a Privileged Scaffold and a Cornerstone Technique

An In-Depth Technical Guide to Receptor Binding Assays Using Pyrazole Ligands

In the landscape of modern drug discovery, the quest for novel therapeutics is fundamentally reliant on our ability to precisely measure the interaction between a potential drug molecule and its biological target. Among the most powerful tools in the pharmacologist's arsenal are receptor binding assays, which provide a direct measure of the affinity of a ligand for its receptor.[1][2] This guide delves into the theory and practice of these assays with a specific focus on a class of molecules that has risen to prominence: pyrazole-containing ligands.

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry.[3] Its unique electronic and steric properties allow it to serve as a versatile core for designing ligands that can interact with a wide array of biological targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes.[3][4][5] From the anti-inflammatory drug Celecoxib to ligands targeting cannabinoid and nicotinic acid receptors, the pyrazole moiety is a recurring feature in successful therapeutic agents.[6][7]

As a Senior Application Scientist, my objective is to provide not just a set of protocols, but a comprehensive guide grounded in field-proven insights. We will explore the causality behind experimental choices, establish self-validating systems for trustworthy data, and ground our understanding in authoritative references. This guide is designed for researchers, scientists, and drug development professionals seeking to master the application of receptor binding assays to this crucial class of compounds.

Section 1: The Pyrazole Scaffold: A Chameleon in Medicinal Chemistry

The utility of the pyrazole core stems from its synthetic tractability and its ability to engage in various noncovalent interactions, such as hydrogen bonding and π–π stacking, which are critical for receptor binding.[8] The two nitrogen atoms of the pyrazole ring are key to its binding capabilities, and the substituents on the ring can be modified to fine-tune the ligand's steric and electronic properties, thereby optimizing its affinity and selectivity for a specific target.[8]

For instance, certain tetrasubstituted pyrazoles have been developed as high-affinity, selective agonists for the estrogen receptor-α (ERα).[9] Molecular modeling studies suggest that the pyrazole core and its substituents can exploit subtle differences in the amino acid composition of the ligand-binding pockets of different receptor subtypes, leading to remarkable selectivity.[9] Similarly, biaryl pyrazoles are a well-studied class of ligands for the cannabinoid receptor 1 (CB1R), where they often act as antagonists or inverse agonists.[10] The design of these molecules leverages the pyrazole scaffold to achieve high potency and desired pharmacological effects.

Section 2: Core Principles of Receptor-Ligand Interactions

At its heart, a binding assay is a practical application of the Law of Mass Action. The interaction between a ligand (L) and a receptor (R) is a reversible process leading to the formation of a ligand-receptor complex (LR).

L + R ⇌ LR

This equilibrium is characterized by two kinetic parameters: the association rate constant (k_on) and the dissociation rate constant (k_off).[11] At equilibrium, the ratio of these rates defines the equilibrium dissociation constant (K_d) :

K_d = k_off / k_on

The K_d is a measure of the affinity of the ligand for the receptor; a lower K_d signifies a higher affinity.[11] In practical terms, the K_d is the concentration of ligand at which 50% of the receptors are occupied at equilibrium.[11]

A critical aspect of any binding assay is distinguishing between specific binding (the ligand binding to the target receptor) and non-specific binding (the ligand adhering to other components of the assay system, such as the filter membrane or the walls of the assay plate).[11] Specific binding is calculated by subtracting the non-specific binding from the total binding (all ligand bound in the assay).[11] Non-specific binding is determined by measuring binding in the presence of a high concentration of an unlabeled competing ligand that saturates the target receptors.[11]

Section 3: Methodologies for Quantifying Pyrazole Ligand Binding

The choice of assay technology depends on several factors, including the nature of the target, the availability of labeled ligands, and the desired throughput.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for their sensitivity and robustness.[1][2] They typically involve a radiolabeled version of a known ligand (e.g., labeled with ³H or ¹²⁵I).

-

Filtration Assay: This is a classic method where the assay mixture is incubated, and then rapidly filtered through a glass fiber filter. The receptor-bound radioligand is trapped on the filter, while the unbound ligand passes through. The radioactivity on the filter is then counted. This method is powerful but can be labor-intensive and produces radioactive waste.[2]

-

Scintillation Proximity Assay (SPA): SPA is a homogeneous assay technology, meaning it does not require a separation step.[12][13] In this method, the receptor is immobilized onto a microbead that contains a scintillant. Only radioligand that is bound to the receptor is close enough to the scintillant to excite it and produce a light signal, which is then measured.[12][14] SPA is well-suited for high-throughput screening (HTS) applications.[12][15]

Non-Radioactive Binding Assays

The hazards and costs associated with radioactivity have driven the development of non-radioactive methods.[2]

-

Fluorescence Polarization (FP): FP is a homogeneous technique that measures the change in the tumbling rate of a fluorescently labeled ligand upon binding to a receptor.[16][17] A small, fluorescently labeled ligand tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a much larger receptor protein, its tumbling slows down, and the polarization of the emitted light increases.[17] This method is particularly useful for soluble or purified receptors.[16]

Section 4: Designing and Executing Robust Binding Assays for Pyrazole Ligands

A successful binding assay is a self-validating system. The quality of the data is directly dependent on the careful design and execution of the experiment.

Critical Reagents and Materials

-

Receptor Preparation: The source of the receptor can be crude cell membrane preparations, tissues, or purified protein. For membrane-bound receptors like GPCRs, membrane preparations from cells overexpressing the receptor are common.[18]

-

Ligand Selection: For a novel pyrazole compound, a competition assay is typically used, where the new compound competes with a known radiolabeled or fluorescent ligand for binding to the receptor.[19] It is crucial that the labeled ligand has high affinity and low non-specific binding.[11]

-

Assay Buffer: The buffer composition must be optimized to ensure the stability and function of the receptor. This includes maintaining the correct pH and ionic strength. Additives like protease inhibitors are often included in membrane preparations.[18]

Step-by-Step Experimental Protocols

This protocol is designed to determine the inhibitory constant (K_i) of an unlabeled pyrazole test compound.

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Radioligand: A known ligand for the target receptor, labeled with ³H (e.g., [³H]-CP-55,940 for the CB1 receptor), diluted in assay buffer to a final concentration equal to its K_d.

-

Test Compound: The novel pyrazole ligand, serially diluted in assay buffer over a wide concentration range (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

Non-Specific Binding Control: A high concentration (e.g., 10 µM) of a known, unlabeled potent ligand for the target receptor.

-

Receptor Membranes: Thawed and diluted in ice-cold assay buffer to a concentration that results in less than 10% of the added radioligand being bound.

-

-

Assay Procedure:

-

Set up the assay in a 96-well plate. For each data point, prepare triplicate wells.

-

To the appropriate wells, add:

-

50 µL of assay buffer (for total binding) OR 50 µL of non-specific binding control OR 50 µL of the pyrazole test compound dilution.

-

50 µL of the diluted radioligand.

-

100 µL of the diluted receptor membranes to initiate the binding reaction.

-

-

Incubate the plate for a predetermined time (e.g., 60-90 minutes) at a constant temperature (e.g., 30°C) to reach equilibrium.

-

Terminate the incubation by rapid filtration through a PEI-presoaked GF/C filter plate using a cell harvester.

-

Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a scintillation counter.

-